2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one
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Overview
Description
2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a thiazole ring, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 4-(trifluoromethyl)benzyl bromide with 2-aminopyridine in the presence of a base, followed by cyclization with sulfur and a suitable oxidizing agent . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typically used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-5-thiazolyl methylthio phenoxy acetic acid: This compound shares a similar thiazole and trifluoromethyl phenyl structure but differs in its additional functional groups and overall molecular framework.
1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and exhibit similar biological activities, particularly in DNA binding and anticancer properties.
Uniqueness
The uniqueness of 2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H9F3N2OS |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2 |
InChI Key |
UQVNCGIZTSUQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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